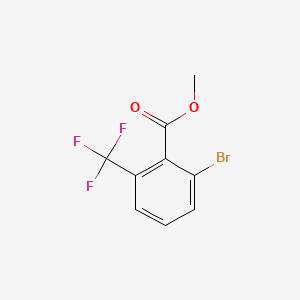

Methyl 2-bromo-6-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAHAANYLBWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673198 | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214324-11-4 | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-6-(trifluoromethyl)benzoate

Foreword: The Strategic Importance of Trifluoromethylated Aromatics in Modern Drug Discovery

The introduction of a trifluoromethyl group into an aromatic scaffold is a cornerstone of modern medicinal chemistry. This moiety is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS No: 1214324-11-4) is a key building block that embodies this principle, offering a versatile platform for the synthesis of novel pharmaceutical agents. The presence of both a bromine atom and a trifluoromethyl group on the benzoate core provides orthogonal handles for a diverse range of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the synthetic strategy for this valuable intermediate, grounded in established chemical principles and best laboratory practices.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with 2-amino-6-(trifluoromethyl)benzoic acid. This pathway leverages two classical named reactions, the Sandmeyer reaction and Fischer-Speier esterification, to efficiently install the desired functionalities.

Caption: Key steps in the diazotization mechanism.

Stage 2: Sandmeyer Bromination

Mechanistic Insight: The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. Copper(I) bromide acts as a catalyst, initiating the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired aryl bromide and regenerating the copper(I) catalyst. The detection of biaryl compounds as byproducts provides strong evidence for this radical mechanism.

Causality of Experimental Choices:

-

Copper(I) Bromide Catalyst: CuBr is the catalyst of choice for introducing a bromine atom. The copper(I) oxidation state is essential for the single-electron transfer that initiates the radical process.

-

Hydrobromic Acid: The use of HBr as the acid in the Sandmeyer step provides the bromide ions necessary for the reaction.

Caption: Catalytic cycle of the Sandmeyer bromination.

Experimental Protocol: Synthesis of 2-Bromo-6-(trifluoromethyl)benzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-6-(trifluoromethyl)benzoic acid | 205.13 | 10.0 g | 0.0487 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 15 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.7 g | 0.0536 |

| Copper(I) Bromide (CuBr) | 143.45 | 8.4 g | 0.0585 |

| Hydrobromic Acid (48%) | 80.91 | 20 mL | - |

| Deionized Water | 18.02 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (0.0487 mol) of 2-amino-6-(trifluoromethyl)benzoic acid in 50 mL of water.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve 3.7 g (0.0536 mol) of sodium nitrite in 15 mL of water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of diazotization.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve 8.4 g (0.0585 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution until the aqueous layer is basic (to remove unreacted starting material and acidic byproducts).

-

Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-6-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Expected Yield: 75-85%

Part 2: Fischer-Speier Esterification - Conversion to the Methyl Ester

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and cost-effective method for this transformation.

Mechanistic Insight: This is an acid-catalyzed nucleophilic acyl substitution reaction. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation by a weak base (such as water or methanol) regenerates the acid catalyst and yields the final methyl ester.

Causality of Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-controlled process. Using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl group and activate the carboxylic acid towards nucleophilic attack. Concentrated sulfuric acid is commonly used due to its effectiveness and low cost.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 80% yield from Part 1) | Moles |

| 2-Bromo-6-(trifluoromethyl)benzoic acid | 269.01 | 10.5 g | 0.0390 |

| Methanol | 32.04 | 100 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 2 mL | - |

| Diethyl Ether | 74.12 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Sodium Sulfate | 120.37 | - | - |

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 10.5 g (0.0390 mol) of 2-bromo-6-(trifluoromethyl)benzoic acid in 100 mL of methanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound as an oil or low-melting solid.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. [1] Expected Yield: 90-98%

-

Safety and Hazard Considerations

As a senior application scientist, it is imperative to emphasize the potential hazards associated with this synthesis and the necessary safety precautions.

-

Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. All operations involving diazonium salts should be conducted behind a blast shield in a well-ventilated fume hood. The temperature of the diazotization reaction must be strictly controlled.

-

Acids and Bromine: Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Copper Salts: Copper salts are harmful and should be handled with care.

-

Organic Solvents: Diethyl ether is extremely flammable. All heating should be performed using a heating mantle, and no open flames should be present in the laboratory.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₉H₆BrF₃O₂ | 283.04 | Colorless oil or solid |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃): δ ~3.9 (s, 3H, OCH₃), 7.4-7.8 (m, 3H, Ar-H).

-

¹³C NMR (CDCl₃): Signals corresponding to the ester carbonyl, aromatic carbons (including those bearing the bromo and trifluoromethyl groups), and the methoxy carbon.

-

IR (neat): Strong C=O stretch (~1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C-Br stretch.

Conclusion: A Robust and Scalable Synthesis

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying mechanisms of the diazotization, Sandmeyer, and Fischer esterification reactions, researchers can troubleshoot and optimize the synthesis for their specific needs. The careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity while ensuring operational safety. This versatile building block will undoubtedly continue to play a significant role in the discovery and development of new therapeutic agents.

References

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

- Preparation method of 2-bromo-6-fluorobenzoic acid. (2012). Google Patents.

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

Sources

"Methyl 2-bromo-6-(trifluoromethyl)benzoate CAS number 1214324-11-4"

An In-Depth Technical Guide to Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS: 1214324-11-4)

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's synthesis, reactivity, practical applications, and the underlying chemical principles that make it a valuable tool in modern organic synthesis.

Core Compound Identification and Properties

This compound is a substituted aromatic compound strategically functionalized for synthetic utility. The ortho-positioning of the bromo and trifluoromethyl groups creates steric and electronic environments that can be exploited in complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214324-11-4 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [3][4] |

| Molecular Weight | 283.04 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Physical State | Liquid | [2] |

| Purity | Typically ≥95% | [3] |

Synthesis Pathway and Mechanistic Considerations

The most direct and industrially scalable synthesis for this compound is the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-(trifluoromethyl)benzoic acid (CAS 341335-77-7).[5]

Proposed Synthetic Workflow:

The reaction proceeds via a classic Fischer esterification mechanism. The carboxylic acid is activated by a strong acid catalyst (commonly H₂SO₄), which protonates the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. The use of excess methanol not only serves as the reagent but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Proposed synthesis of the title compound via Fischer esterification.

Reactivity and Strategic Utility in Synthesis

The true value of this compound lies in its dual functionality, which allows for sequential and site-selective modifications.

-

The Aryl Bromide Handle: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[6] This functionality is the primary gateway to forming new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern synthetic chemistry.[7][8]

-

The Trifluoromethyl Group: The -CF₃ group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it deactivates the aromatic ring to certain electrophilic substitutions while influencing the regioselectivity of other reactions. In drug discovery, the -CF₃ group is prized for its ability to enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and modify binding affinity to biological targets.[6][7][9][10]

Palladium-Catalyzed Cross-Coupling Reactions

This building block is ideally suited for reactions like the Suzuki-Miyaura coupling, which forms C-C bonds between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester).[7][8]

The Catalytic Cycle Logic: The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoate, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[11]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field Application: A Validated Experimental Protocol

The following protocol provides a robust, field-tested method for a Suzuki-Miyaura coupling reaction, demonstrating the practical application of this compound.

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-6-(trifluoromethyl)benzoate.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Toluene/Water (4:1 mixture), degassed

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and an inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon. It is critical to maintain an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and anhydrous potassium carbonate.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. The biphasic system facilitates the reaction, with the organic phase dissolving the substrates and the aqueous phase dissolving the inorganic base.

-

Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 6-18 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine to remove the base and other inorganic impurities.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure coupled product.

Mandatory Safety and Handling Protocols

Proper handling is essential due to the compound's hazardous properties. All procedures should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.[3]

Hazard Identification:

Table 2: Safety and Handling Procedures

| Procedure | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[3][12] |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[3][12] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up in a cool, dry area away from incompatible materials such as strong oxidizing agents.[3] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile tool for molecular construction. Its capacity for undergoing high-yield cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the trifluoromethyl group, ensures its continued relevance in the synthesis of novel therapeutic agents and complex organic materials. Adherence to rigorous safety protocols is paramount to harnessing its full synthetic potential responsibly.

References

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. aksci.com [aksci.com]

- 4. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-6-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-(trifluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group ortho to the methyl ester, imparts distinct electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses essential safety and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available from suppliers, specific experimental data such as boiling point, density, and solubility are not widely published for this particular isomer. The subsequent sections will detail the standard methodologies for determining these properties in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1214324-11-4 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1][2] |

| Molecular Weight | 283.04 g/mol | [2] |

| Physical State | Liquid (at room temperature) | [1] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | Not available | [3] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Not available | |

| Solubility | Not available |

Experimental Characterization Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Boiling Point (Micro Method)

The determination of the boiling point is crucial for purification by distillation and for understanding the compound's volatility.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample volumes, a micro-boiling point determination is a suitable and accurate method.

Experimental Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Detailed Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small, clean test tube. Add a small magnetic stir bar to ensure even heating and prevent bumping.

-

Apparatus Setup: Place the test tube in a heating block situated on a magnetic stirrer hotplate. Clamp the test tube securely. Position a calibrated thermometer so that the bottom of the bulb is approximately 1 cm above the surface of the liquid.

-

Heating and Observation: Begin gentle stirring and slowly heat the sample. Observe the liquid for the onset of boiling (the formation of bubbles) and the formation of a "reflux ring" (a ring of condensing vapor on the inner wall of the test tube).

-

Temperature Reading: The boiling point is the temperature at which the reflux ring is stable and the temperature reading on the thermometer remains constant. Record this temperature. It is crucial to heat the sample slowly to obtain an accurate reading.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Workflow for NMR Analysis:

Caption: General Workflow for NMR Spectroscopic Analysis.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, this will require a longer acquisition time.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR). For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present in a molecule.

Experimental Workflow for IR Analysis:

Caption: Workflow for IR Spectroscopy of a Liquid Sample.

Detailed Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.

-

Data Acquisition: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer. Acquire a background spectrum of the empty salt plates first, if necessary. Then, run the sample spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule. Key expected absorptions include C=O stretching for the ester, C-F stretching for the trifluoromethyl group, and C-Br stretching.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Workflow for Mass Spectrometry:

Caption: General Workflow for Mass Spectrometry Analysis.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition and Analysis: The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum. The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units). The fragmentation pattern can provide further structural confirmation.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

General Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with promising applications in drug discovery and materials science. While some of its physical properties are not yet extensively documented in publicly available literature, this guide provides a framework for their systematic determination through established experimental protocols. Adherence to these methodologies will ensure the generation of reliable and reproducible data. Furthermore, a thorough understanding and implementation of the outlined safety procedures are paramount to ensure the safe handling and use of this compound in a research environment.

References

-

Capot Chemical Co., Ltd. (n.d.). This compound Specifications. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Application of Methyl 2-bromo-6-(trifluoromethyl)benzoate Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (–CF₃) is particularly valued for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The methyl 2-bromo-6-(trifluoromethyl)benzoate core represents a highly versatile and synthetically tractable platform for the development of novel chemical entities. This guide provides a comprehensive overview of this scaffold, detailing its strategic importance, synthetic routes to its structural analogs, and its applications in drug discovery and materials science. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and present a forward-looking perspective on the potential of this privileged structural motif.

The Strategic Importance of the 2-Bromo-6-(trifluoromethyl)benzoate Scaffold

The utility of the this compound scaffold (CAS 1214324-11-4)[4] lies in the unique interplay of its constituent parts. The ortho-arrangement of the bromo, trifluoromethyl, and methyl ester groups creates a sterically defined and electronically distinct environment that serves as an excellent foundation for building molecular complexity.

-

The Trifluoromethyl Group: This powerful electron-withdrawing group profoundly influences the molecule's electronic properties. In a medicinal chemistry context, it can increase the acidity of nearby protons, modulate pKa, and serve as a metabolically stable lipophilic hydrogen bond acceptor.[3] Its presence is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profile of drug candidates.

-

The Bromo Group: The bromine atom is not merely a substituent but a versatile synthetic handle. Its C(sp²)-Br bond is readily activated by transition metal catalysts, making it an ideal electrophilic partner in a wide array of cross-coupling reactions. This allows for the systematic and predictable introduction of diverse chemical functionalities, a critical requirement for generating chemical libraries for high-throughput screening.[2][5][6]

-

The Methyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid,[7] which opens up another dimension for derivatization through amide bond formation, a staple in medicinal chemistry for engaging with biological targets.

The combination of these features makes the core scaffold a powerful building block for exploring chemical space around a rigid, fluorinated aromatic core.

Caption: Key reactive and property-modulating sites of the core scaffold.

Core Diversification: Synthesis of Structural Analogs

The generation of structural analogs from the this compound core primarily leverages the reactivity of the aryl bromide. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering reliability, broad functional group tolerance, and predictable outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse for analog synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. The choice of coupling partner dictates the nature of the resulting analog.

2.1.1 Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction in drug discovery.[6] Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the generally low toxicity of the boron-containing byproducts. This reaction is ideal for synthesizing biaryl structures, which are common motifs in bioactive molecules.

-

Causality of Component Selection:

-

Catalyst: A palladium(0) source is required. Pd(dppf)Cl₂ is often chosen because the dppf ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]

-

Base: A base such as Cs₂CO₃ or K₂CO₃ is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step.[6][8]

-

Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

-

Caption: A generalized workflow for the synthesis and evaluation of analogs.

2.1.2 Negishi and Stille Couplings

For coupling with alkyl groups, particularly secondary alkyls where β-hydride elimination can be a competing side reaction, the Negishi coupling (using organozinc reagents) offers a robust alternative.[9] Similarly, Stille coupling (using organostannanes) provides another effective method, though concerns about the toxicity of tin byproducts often make it a secondary choice.[10]

2.1.3 Buchwald-Hartwig Amination

To introduce nitrogen-based functionality, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing direct access to anilines and their derivatives, which are prevalent in pharmaceuticals.

Modification of the Benzoate Moiety

Further diversification can be achieved by transforming the methyl ester.

-

Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) readily converts the methyl ester to the corresponding carboxylic acid, 2-bromo-6-(trifluoromethyl)benzoic acid.[7]

-

Amide Coupling: The resulting carboxylic acid is a versatile precursor for a vast library of amides. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to react the acid with a diverse range of commercially available amines, yielding the corresponding benzamides. Benzamide derivatives are known to possess a wide array of pharmacological activities.[11]

Applications in Drug Discovery

The 2-bromo-6-(trifluoromethyl)benzoate scaffold is a quintessential example of a "privileged scaffold." While not necessarily bioactive itself, it provides a rigid, well-defined framework upon which to build functionality, leading to potent and selective ligands for various biological targets.

-

Kinase Inhibitors: The benzimidazole core, which can be constructed from precursors related to this scaffold, is found in numerous kinase inhibitors. The strategic placement of substituents on the aromatic ring is critical for achieving selectivity and potency against targets like EGFR, HER2, and CDK2.[5]

-

Neurokinin-1 (NK₁) Receptor Antagonists: While not a direct analog, the related intermediate 3,5-bis(trifluoromethyl)benzoic acid is used to synthesize substance P (NK₁) receptor antagonists, which have applications in treating emesis and psychiatric disorders.[12] This demonstrates the utility of trifluoromethylated benzoic acid scaffolds in neuroscience drug discovery.

| Analog Subclass | Synthetic Method | Potential Biological Targets | Rationale for Activity |

| 2-Aryl-6-(trifluoromethyl)benzoates | Suzuki-Miyaura Coupling | Kinases, GPCRs, Ion Channels | Biaryl motif mimics endogenous ligands and can form key π-stacking and hydrophobic interactions in binding pockets. |

| 2-Amino-6-(trifluoromethyl)benzoates | Buchwald-Hartwig Amination | Proteases, Nuclear Receptors | The introduced amine/amide can act as a crucial hydrogen bond donor or acceptor, providing specific interactions with the target protein. |

| 2-Alkyl-6-(trifluoromethyl)benzoates | Negishi Coupling | Enzymes, Transporters | Introduction of sp³ character can improve solubility, reduce planarity, and provide better occupancy of hydrophobic pockets. |

Table 1: Representative analog classes, their synthetic origins, and their potential applications in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the synthesis of a biaryl analog.

Objective: To synthesize Methyl 2-(4-methoxyphenyl)-6-(trifluoromethyl)benzoate.

Materials:

-

This compound (1.0 equiv.)

-

4-Methoxyphenylboronic acid (1.2 equiv.)

-

Palladium(II) bis(triphenylphosphine)dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

Toluene and Water (4:1 v/v)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reagent Preparation: To a 50 mL round-bottom flask, add this compound (e.g., 283 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., 21 mg, 0.03 mmol) to the flask.

-

Solvent Addition: Add 10 mL of the toluene/water (4:1) solvent mixture.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Place the flask under a positive pressure of nitrogen/argon and heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Outlook

The utility of the this compound scaffold is far from exhausted. Future research will likely focus on several key areas:

-

Novel Coupling Methodologies: The application of emerging technologies like photoredox catalysis could enable new types of C-C and C-heteroatom bond formations under even milder conditions, potentially allowing for the use of previously incompatible functional groups.

-

Diverse Coupling Partners: The synthesis and use of more complex and sp³-rich organoboron[10] and organosilicon reagents will allow for the creation of analogs with greater three-dimensional complexity, a desirable trait for modern drug candidates.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make these scaffolds interesting candidates for the development of novel organic electronic materials, such as those used in OLEDs or as host materials.[13]

References

-

Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link][14][15]

-

Leroux, F. R., Teltz, R., & Ritter, H. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link][1]

-

Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (1996). Google Patents. [12]

-

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate. MySkinRecipes. [Link][16]

-

Buchwald, S. L. (2008). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. [Link][13]

-

The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link][2]

-

Molander, G. A., & Lee, C. S. (2003). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 59(35), 6785-6790. [Link][8]

-

Schmidt, J., & Luginbuhl, P. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13186-13189. [Link][10]

-

Binder, J. T., Cordier, C. J., & Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 134(41), 17003-17006. [Link][9]

-

Badir, S. O., Lipp, A., Krumb, M., & Molander, G. A. (2020). (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes. ResearchGate. [Link][17]

-

Kumar, R., & Singh, P. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][11]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 13. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]

- 14. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate [myskinrecipes.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-6-(trifluoromethyl)benzoate

Foreword: The Imperative of Structural Verification

In the realms of pharmaceutical synthesis and agrochemical development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS No. 1214324-11-4) represents a valuable building block, incorporating a trifluoromethyl group for metabolic stability and a bromine atom as a versatile synthetic handle for cross-coupling reactions.[1] Its precise molecular architecture dictates its reactivity and, ultimately, its utility. This guide provides a comprehensive framework for the spectroscopic analysis of this compound, blending foundational principles with practical, field-proven methodologies. We will explore the expected data from core analytical techniques—NMR, IR, and Mass Spectrometry—to construct a complete and verifiable structural profile.

Molecular Identity

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1214324-11-4 | [2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [2] |

| Molecular Weight | 283.04 g/mol | [2][3] |

| Structure |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Expertise & Experience: Decoding the Aromatic Region

The ¹H NMR spectrum of this compound is anticipated to be highly informative. The aromatic region (typically 6.5-8.0 ppm) is of particular interest.[4][5] The three protons on the benzene ring are chemically distinct due to the ortho, meta, and para relationships with three different substituents: bromo (-Br), trifluoromethyl (-CF₃), and the methyl ester (-CO₂CH₃). Both -Br and -CO₂CH₃ are moderately electron-withdrawing, while -CF₃ is a very strong electron-withdrawing group. This asymmetry leads to a complex but interpretable splitting pattern, requiring a high-field NMR spectrometer (≥400 MHz) for full resolution. The protons ortho to the strong -CF₃ group will experience significant deshielding and appear further downfield.[6]

Predicted ¹H NMR Data & Interpretation

Based on analysis of similar structures, such as methyl 2-bromobenzoate and compounds with trifluoromethyl groups, the following spectral features are predicted.[7][8][9]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic | ~7.8 - 8.0 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7-9 Hz | 1H | H-4 (para to -Br, ortho to -CF₃) |

| Aromatic | ~7.6 - 7.8 | Triplet (t) or Doublet of doublets (dd) | J ≈ 7-9 Hz | 1H | H-5 (meta to both -Br and -CF₃) |

| Aromatic | ~7.5 - 7.7 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7-9 Hz | 1H | H-3 (ortho to -Br, meta to -CF₃) |

| Methoxy | ~3.9 | Singlet (s) | N/A | 3H | -OCH₃ |

The exact appearance (e.g., triplet vs. doublet of doublets) depends on the relative magnitudes of the ortho and meta coupling constants, which are typically in the range of 7–10 Hz for J-ortho and 2–3 Hz for J-meta.[10]

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

This protocol ensures reproducibility and high-quality data suitable for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range from -1 to 10 ppm.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

Visualization: ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their electronic nature.

Expertise & Experience: Interpreting Carbon Signals and C-F Coupling

For this compound, we expect to see 9 distinct signals, corresponding to the 9 carbon atoms in the molecule, as there is no molecular symmetry. Aromatic carbons typically resonate between 110-150 ppm.[4][5] The carbon of the -CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), and its chemical shift will be in the range of 120-130 ppm.[7] The carbons adjacent to the -CF₃ group will also show smaller couplings (²JCF, ³JCF). The carbonyl carbon of the ester will be the most deshielded, appearing around 165 ppm.[11]

Predicted ¹³C NMR Data & Interpretation

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Carbonyl | ~165 | Singlet (or small quartet) | C=O |

| Aromatic | ~135 | Quartet (²JCF ≈ 30-35 Hz) | C-6 (attached to -CF₃) |

| Aromatic | ~133 | Singlet | C-4 |

| Aromatic | ~131 | Singlet (or small quartet) | C-5 |

| Aromatic | ~130 | Singlet | C-3 |

| Aromatic | ~125 | Singlet (or small quartet) | C-1 |

| Trifluoromethyl | ~123 | Quartet (¹JCF ≈ 270-275 Hz) | -CF₃ |

| Aromatic | ~120 | Singlet | C-2 (attached to -Br) |

| Methoxy | ~53 | Singlet | -OCH₃ |

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use the same locked and shimmed sample on the NMR spectrometer.

-

Acquisition:

-

Select a proton-decoupled ¹³C NMR experiment (e.g., zgpg30). This standard experiment simplifies the spectrum to singlets for each carbon (except those coupled to fluorine).

-

Set a wider spectral width, typically from 0 to 220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

-

Processing:

-

Apply Fourier transformation with an exponential line broadening of ~1 Hz.

-

Phase the spectrum and calibrate it using the CDCl₃ solvent peak (δ = 77.16 ppm).

-

Visualization: Structural Logic for ¹³C NMR

Caption: Lack of symmetry leads to 9 expected ¹³C signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Expertise & Experience: Identifying Key Vibrational Modes

The FTIR spectrum of this compound will be dominated by absorptions from the ester and the substituted aromatic ring. The most prominent peak will be the C=O stretch of the ester, which is expected to be strong and sharp.[13] The presence of the electron-withdrawing trifluoromethyl group and conjugation with the aromatic ring will influence its position.[14] Strong C-F stretching bands are also a key diagnostic feature.

Predicted FTIR Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | -OCH₃ |

| ~1730 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1050 | Strong | C-O Stretch | Ester |

| ~700 - 500 | Medium | C-Br Stretch | Bromo-alkane |

Sources for interpretation:[12][15][16][17]

Trustworthiness: A Self-Validating Protocol for FTIR Acquisition

-

Sample Preparation: As the compound is a liquid at room temperature, the simplest method is to prepare a thin film.[2]

-

Procedure:

-

Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

-

-

Background Scan: Place the empty, clean salt plates in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plates themselves.

-

Sample Scan: Place the sample-containing plates into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: FTIR Analysis Workflow

Caption: Standard workflow for FTIR analysis of a liquid.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns.

Expertise & Experience: The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[18] Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). This provides definitive evidence for the presence of a single bromine atom in the molecule. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) or the neutral loss of formaldehyde (CH₂O) followed by the loss of the remaining ester functionality.[19][20]

Predicted Mass Spectrum Data & Interpretation (Electron Ionization)

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Proposed Fragment |

| 282 | 284 | Moderate | [M]⁺ (Molecular Ion) |

| 251 | 253 | High | [M - •OCH₃]⁺ |

| 223 | 225 | Moderate | [M - •OCH₃ - CO]⁺ |

| 174 | - | Low | [C₇H₃F₃O]⁺ (Loss of Br and OCH₃) |

| 145 | - | Moderate | [C₇H₄F₃]⁺ (Benzene ring with CF₃) |

Trustworthiness: A Self-Validating Protocol for MS Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV, a standard method that provides reproducible fragmentation patterns for library matching and structural analysis.[21]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 400, using a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of bromine.

-

Analyze the major fragment ions and propose logical fragmentation pathways consistent with the known structure.[22]

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

-

Visualization: Predicted Fragmentation Pathway

Caption: A primary fragmentation route for the title compound.

Conclusion

The structural verification of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. FTIR confirms the presence of key functional groups, while Mass Spectrometry provides the definitive molecular weight and corroborates the structure through fragmentation analysis, with the bromine isotopic pattern serving as an unmistakable flag. This integrated analytical approach provides a robust and self-validating dossier, ensuring the identity, purity, and quality of this critical synthetic intermediate for its intended applications in research and development.

References

-

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate , MySkinRecipes. [Online]. Available: [Link]

-

Supporting Information , The Royal Society of Chemistry. [Online]. Available: [Link]

-

Interpreting Aromatic NMR Signals , YouTube. [Online]. Available: [Link]

-

Neutral Losses of Sodium Benzoate and Benzoic Acid in the Fragmentation of the [M + Na]+ Ions... , PubMed. [Online]. Available: [Link]

-

Supporting Information 2 , The Royal Society of Chemistry. [Online]. Available: [Link]

-

Spectroscopy of Aromatic Compounds , Chemistry LibreTexts. [Online]. Available: [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds , Pharmacy 180. [Online]. Available: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms , UW-Madison Chemistry. [Online]. Available: [Link]

-

Mass Spectrometry: Fragmentation , University of Arizona. [Online]. Available: [Link]

-

methyl 2-bromo-6-(trifluoromethoxy)benzoate , ChemBK. [Online]. Available: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach , Wiley Analytical Science. [Online]. Available: [Link]

-

Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids... , PubMed. [Online]. Available: [Link]

-

Video: NMR Spectroscopy of Aromatic Compounds , JoVE. [Online]. Available: [Link]

-

Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions... , AMERICAN ELEMENTS. [Online]. Available: [Link]

-

NMR Spectroscopy of Aromatic Compounds , ResearchGate. [Online]. Available: [Link]

-

mass spectrum of benzoic acid... , Doc Brown's Chemistry. [Online]. Available: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide , AZoM. [Online]. Available: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) , HMDB. [Online]. Available: [Link]

-

Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts. [Online]. Available: [Link]

-

Infrared Spectra of Some Common Functional Groups , NC State University Libraries. [Online]. Available: [Link]

-

Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts. [Online]. Available: [Link]

-

Methyl-2-bromobenzoate , NIST WebBook. [Online]. Available: [Link]

-

Methyl 2-bromo-6-fluorobenzoate , PubChem. [Online]. Available: [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate... , ResearchGate. [Online]. Available: [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation... , Beilstein Journals. [Online]. Available: [Link]

-

Benzoate - 13C NMR , SpectraBase. [Online]. Available: [Link]

-

Methyl 2-bromobenzoate , PubChem. [Online]. Available: [Link]

-

Bromo 2-methyl-3-(trifluoromethyl)benzoate , PubChem. [Online]. Available: [Link]

-

Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy , University of Bath research portal. [Online]. Available: [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate , NIH. [Online]. Available: [Link]

-

Ni/Photoredox-Catalyzed Enantioselective Acylation of α-Bromobenzoates... , PubMed. [Online]. Available: [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane , Doc Brown's Chemistry. [Online]. Available: [Link]

Sources

- 1. Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Bromo 2-methyl-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 174770508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. azooptics.com [azooptics.com]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pharmacy180.com [pharmacy180.com]

- 20. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. rsc.org [rsc.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Methyl 2-bromo-6-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-(trifluoromethyl)benzoate is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern—a sterically hindered ortho-bromo group and an electron-withdrawing trifluoromethyl group—imparts specific reactivity and properties that make it a versatile intermediate for the construction of complex molecular architectures. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering a technical resource for scientists leveraging this compound in their research endeavors.

Chemical Identity and Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1214324-11-4 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=C(Br)C=CC=C1C(F)(F)F | [1] |

| InChI | InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | [1] |

| InChI Key | CQAHAANYLBWFOP-UHFFFAOYSA-N | [1] |

Physical Properties (Predicted and Observed)

Synthesis of this compound

The most direct and common synthetic route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-(trifluoromethyl)benzoic acid.

Diagram of Synthesis Pathway

Caption: Synthesis of this compound.

Step 1: Synthesis of 2-bromo-6-(trifluoromethyl)benzoic acid

The carboxylic acid precursor can be synthesized from 2-amino-6-(trifluoromethyl)benzoic acid via a Sandmeyer-type reaction.[3]

Experimental Protocol:

-

Dissolve 2-amino-6-(trifluoromethyl)benzoic acid in an aqueous acidic solution (e.g., HBr/H₂O).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

In a separate vessel, prepare a solution of potassium bromide (KBr) and a copper catalyst (e.g., CuBr).

-

Slowly add the cold diazonium salt solution to the KBr solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of N₂ gas ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-(trifluoromethyl)benzoic acid.

Step 2: Fischer Esterification

The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.

Experimental Protocol:

-

In a round-bottomed flask, dissolve 2-bromo-6-(trifluoromethyl)benzoic acid in an excess of methanol.[4]

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[4]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4]

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[4]

-

Remove the drying agent by filtration and concentrate the solvent to obtain the crude this compound.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the reactivity of the aryl bromide. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (e.g., cesium carbonate or potassium phosphate, 2.0-3.0 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand such as SPhos).[6]

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[6]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Agrochemicals

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in public literature, its structural motifs are present in various biologically active molecules. This class of compounds serves as a crucial intermediate in the synthesis of novel therapeutic agents and agrochemicals. For instance, trifluoromethylated biaryl structures, readily accessible from this starting material, are core components of molecules like Celecoxib and its analogues, which are selective COX-2 inhibitors.[7][8][9][10] The strategic placement of the trifluoromethyl group can significantly impact the efficacy and pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectral features can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and multiplets in the aromatic region (approximately 7.3-7.8 ppm) corresponding to the three protons on the benzene ring. For the related compound, methyl 2-(trifluoromethyl)benzoate, the aromatic protons appear between 7.58 and 7.78 ppm, and the methyl singlet is at 3.93 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon (around 53 ppm), the ester carbonyl carbon (around 167 ppm), and several signals in the aromatic region. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. For methyl 2-(trifluoromethyl)benzoate, the relevant peaks are at 52.8 ppm (CH₃), 167.3 ppm (C=O), and the CF₃ carbon appears as a quartet centered around 123.5 ppm.[11]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1730 cm⁻¹), C-O stretching vibrations (1300-1100 cm⁻¹), and strong C-F stretching bands (typically in the 1350-1150 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.[12]

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a reactive bromine atom and a metabolically robust trifluoromethyl group makes it an attractive starting material for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its synthesis, properties, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. As the demand for novel fluorinated compounds continues to grow in the life sciences, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

- What is the synthesis of 2-Bromo-6-(trifluoromethoxy)

- Supporting Information - The Royal Society of Chemistry (URL not available)

- 2-Bromo-6-fluorobenzoic acid synthesis - ChemicalBook (URL not available)

- 2 - Supporting Inform

-

Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... - ResearchGate (URL: [Link])

- Lab5 procedure esterific

-

Bromo 2-methyl-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 174770508 - PubChem (URL: [Link])

-

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate - MySkinRecipes (URL: [Link])

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

-

Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem (URL: [Link])

-

Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed (URL: [Link])

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central (URL: [Link])

-

Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals (URL: [Link])

-

Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed (URL: [Link])

- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo (URL: [Link])

-

2-Bromo-6-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 4737630 - PubChem (URL: [Link])

-

Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed (URL: [Link])

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate (URL: [Link])

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate (URL: [Link])

-

Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH (URL: [Link])

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing (URL: [Link])

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal (URL: [Link])

-

Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy. - ResearchGate (URL: [Link])

-

Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem (URL: [Link])

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate (URL: [Link])

-

13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry (URL: [Link])

-

Methyl 6-bromo-2-naphthoate - SpectraBase (URL: [Link])

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Bromo 2-methyl-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 174770508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl-2-bromobenzoate [webbook.nist.gov]

- 7. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]